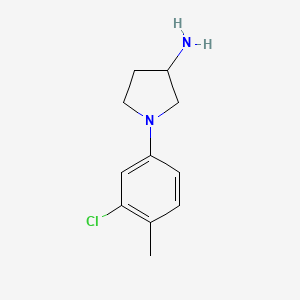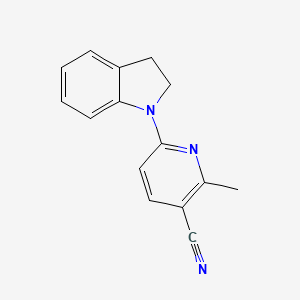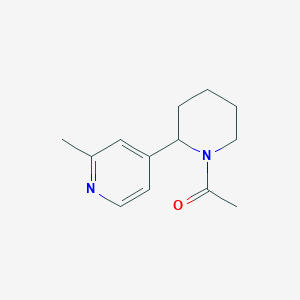
1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Métodos De Preparación
The synthesis of 1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves several steps. One common method includes the reaction of 2-methylpyridine with piperidine under specific conditions to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
1-(2-(2-Methylpyridin-4-yl)piperidin-1-yl)ethanone can be compared with other piperidine derivatives such as:
1-(4-Methyl-2-piperidin-1-yl-pyrimidin-5-yl)-ethanone: This compound has a similar structure but contains a pyrimidine ring instead of a pyridine ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound contains a carboxylate group and is used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-[2-(2-methylpyridin-4-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-9-12(6-7-14-10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3 |
Clave InChI |
KPVFITOGRHIKDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


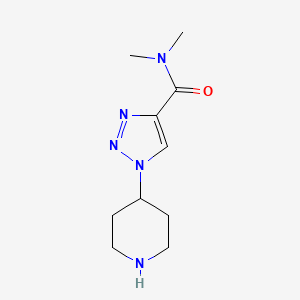
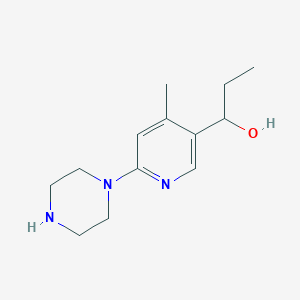

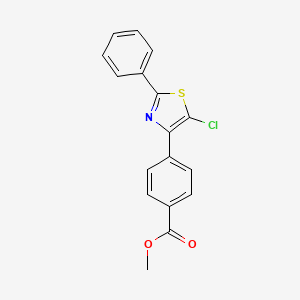

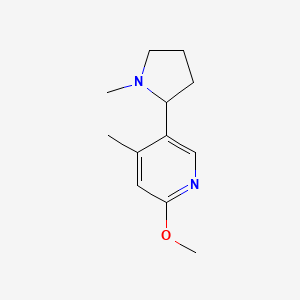
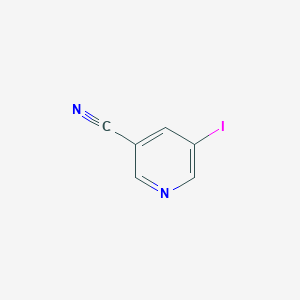
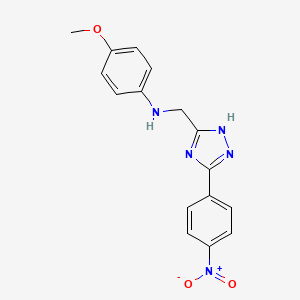
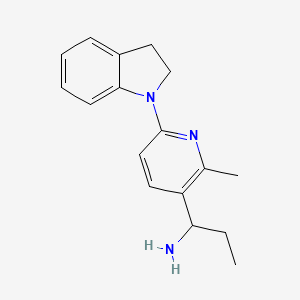
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine](/img/structure/B11811436.png)
